molecular formula C15H16FNO3S B12191474 N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B12191474
M. Wt: 309.4 g/mol
InChI Key: HWEATFSJDZZOSA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an ethyl group attached to the phenyl ring, a fluorine atom, and a methoxy group on the benzenesulfonamide structure. Its unique chemical structure imparts specific properties that make it valuable in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide typically involves a multi-step process. One common method includes the sulfonation of 2-ethylphenylamine followed by the introduction of the fluorine and methoxy groups. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with signaling pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide
  • N-(2-ethylphenyl)-2-(4-phenyl-1-piperazinyl) acetamides

Comparison: N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is unique due to the presence of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C15H16FNO3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C15H16FNO3S/c1-3-11-6-4-5-7-13(11)17-21(18,19)15-10-12(16)8-9-14(15)20-2/h4-10,17H,3H2,1-2H3

InChI Key

HWEATFSJDZZOSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)OC

Origin of Product

United States

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